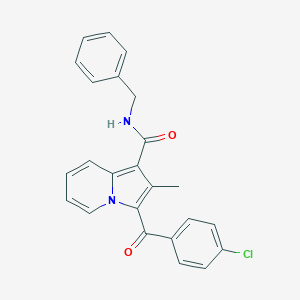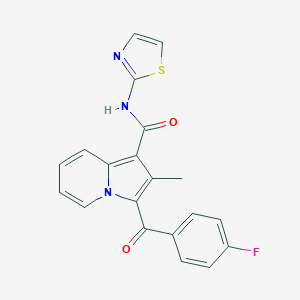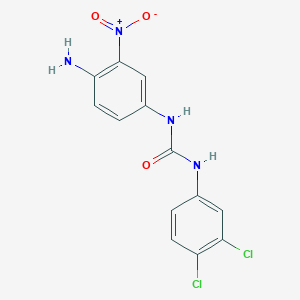![molecular formula C10H17NS B503573 N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 681838-88-0](/img/structure/B503573.png)
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine, commonly known as MTTMA, is an organic compound that has gained significant attention in scientific research for its potential applications in various fields. MTTMA is a thiol-based compound that contains a tertiary amine group, which makes it highly reactive and versatile for use in various chemical reactions.
Mecanismo De Acción
The mechanism of action of MTTMA involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are known to contribute to the development of various diseases. MTTMA's thiol group reacts with ROS and other oxidants, neutralizing their harmful effects and preventing cellular damage.
Biochemical and Physiological Effects
MTTMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to protect against oxidative stress-induced damage in various cell types, including neuronal cells, hepatocytes, and endothelial cells. Additionally, MTTMA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTTMA has several advantages as a research tool, including its high reactivity and versatility in various chemical reactions. Additionally, MTTMA is relatively stable and easy to handle, making it a popular choice for use in various laboratory experiments. However, MTTMA's high reactivity can also be a limitation, as it can react with other compounds in the experimental system, leading to unwanted side reactions and interference with the results.
Direcciones Futuras
There are several potential future directions for research involving MTTMA. One area of interest is the development of MTTMA-based drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, MTTMA's antioxidant properties make it a potential candidate for use in the development of anti-aging therapies. Further research is needed to fully understand the mechanisms of MTTMA's actions and to explore its potential applications in various fields of scientific research.
In conclusion, MTTMA is a versatile and highly reactive compound that has gained significant attention in scientific research for its potential applications in various fields. Its antioxidant and cytotoxic properties make it a potential candidate for use in the development of new drugs for the treatment of various diseases. While there are limitations to its use in laboratory experiments, MTTMA's potential applications make it an exciting area of research for the future.
Métodos De Síntesis
MTTMA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 5-methyl-2-thiophenecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain MTTMA in high yield and purity.
Aplicaciones Científicas De Investigación
MTTMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit strong antioxidant properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, MTTMA has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for use in cancer therapy.
Propiedades
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDNZAVVPXTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-benzyl-1-piperazinyl)-1-[2-(methylsulfanyl)-1H-indol-3-yl]-2-oxoethanone](/img/structure/B503500.png)

![N-(4-chlorophenyl)-N'-{2-[(2,6-dichlorobenzyl)sulfanyl]phenyl}urea](/img/structure/B503502.png)
![N-butyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B503503.png)
![Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B503504.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B503505.png)
![N-[2-(diethylamino)ethyl]-2-{[(3-fluoroanilino)carbonyl]amino}benzamide](/img/structure/B503508.png)
![Methyl ({3-nitro-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B503510.png)
![2,6-Bis[(4-chlorobenzyl)sulfanyl]-3-nitropyridine](/img/structure/B503511.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)
![1-(4-Chlorophenyl)-2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B503514.png)